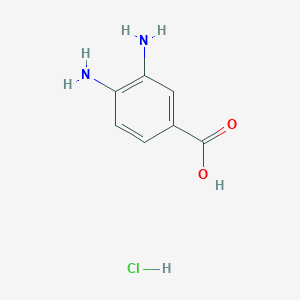

3,4-Diaminobenzoic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-diaminobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,8-9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACHEAFEHPVJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Diaminobenzoic Acid and Its Hydrochloride Forms

Conventional Synthetic Routes and Optimization Strategies

Traditional methods for synthesizing 3,4-diaminobenzoic acid often involve multi-step processes that have been refined over time to improve yields and purity.

Synthesis from 4-Aminobenzoic Acid via Multistep Conversions (e.g., Acetylation, Nitration, Hydrolysis, Reduction)

A well-established and versatile method for preparing 3,4-diaminobenzoic acid begins with the readily available starting material, 4-aminobenzoic acid. This multi-step synthesis involves a sequence of protection, nitration, deprotection, and reduction reactions.

The process commences with the acetylation of the amino group of 4-aminobenzoic acid. This is a critical protection step to prevent oxidation of the amino group during the subsequent nitration stage. Typically, 4-aminobenzoic acid is treated with acetic anhydride (B1165640) in a basic solution, such as sodium hydroxide (B78521), and heated to produce 4-acetamidobenzoic acid. nih.gov

The second step is the nitration of 4-acetamidobenzoic acid. The protected compound is treated with a nitrating agent, such as concentrated nitric acid in the presence of acetic anhydride, to introduce a nitro group onto the benzene (B151609) ring, yielding 3-nitro-4-acetamidobenzoic acid. researchgate.net

Following nitration, the acetyl protecting group is removed through hydrolysis . This is typically achieved by heating the 3-nitro-4-acetamidobenzoic acid with a strong base like potassium hydroxide in an ethanol (B145695) solution. Acidification of the reaction mixture then yields 4-amino-3-nitrobenzoic acid. nih.gov

The final step is the reduction of the nitro group to an amino group. The 4-amino-3-nitrobenzoic acid is reduced using a reducing agent such as ammonium (B1175870) sulfide (B99878) in ethanol to produce the final product, 3,4-diaminobenzoic acid. researchgate.net The hydrochloride salt can then be formed by treatment with hydrochloric acid.

Table 1: Conventional Multi-step Synthesis from 4-Aminobenzoic Acid

| Step | Reactants | Product | Typical Yield |

|---|---|---|---|

| Acetylation | 4-Aminobenzoic Acid, Acetic Anhydride | 4-Acetamidobenzoic Acid | 84% nih.gov |

| Nitration | 4-Acetamidobenzoic Acid, Conc. Nitric Acid | 3-Nitro-4-acetamidobenzoic Acid | 85.3% researchgate.net |

| Hydrolysis | 3-Nitro-4-acetamidobenzoic Acid, Potassium Hydroxide | 4-Amino-3-nitrobenzoic Acid | ~93% researchgate.net |

| Reduction | 4-Amino-3-nitrobenzoic Acid, Ammonium Sulfide | 3,4-Diaminobenzoic Acid | ~91% researchgate.net |

Preparation from 3-Amino-4-hydroxybenzoic Acid through Chemical Conversion Pathways

The synthesis of 3,4-diaminobenzoic acid can also be approached starting from precursors like 3-amino-4-hydroxybenzoic acid. The synthesis of 3-amino-4-hydroxybenzoic acid itself is well-documented, often starting from 3-nitro-4-chlorobenzoic acid. This involves a reaction with sodium hydroxide to replace the chlorine with a hydroxyl group, followed by the reduction of the nitro group using a palladium-on-carbon catalyst under hydrogen pressure to yield 3-amino-4-hydroxybenzoic acid hydrochloride. nih.gov

However, the direct conversion of the hydroxyl group in 3-amino-4-hydroxybenzoic acid to an additional amino group to form 3,4-diaminobenzoic acid is a chemically challenging transformation and is not a commonly reported or conventional synthetic route in the scientific literature.

Esterification Reactions of 3,4-Diaminobenzoic Acid with Alcohols

3,4-Diaminobenzoic acid can undergo esterification reactions with various alcohols to produce the corresponding esters, which are valuable intermediates in their own right. The direct esterification is typically carried out by reacting 3,4-diaminobenzoic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like gaseous hydrogen chloride or concentrated sulfuric acid. For instance, the methyl ester can be prepared by bubbling hydrochloric acid gas through a solution of 3,4-diaminobenzoic acid in methanol.

Synthesis of Benzamide Derivatives from 3,4-Dinitrobenzoic Acid Precursors

Benzamide derivatives of 3,4-diaminobenzoic acid can be synthesized from 3,4-dinitrobenzoic acid precursors in a two-step process. First, the carboxylic acid group of 3,4-dinitrobenzoic acid is converted into an amide. This amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be facilitated by coupling agents.

Once the 3,4-dinitrobenzamide (B149731) is formed, the two nitro groups on the aromatic ring are simultaneously reduced to amino groups. This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon, or using metals like tin or iron in an acidic medium. This pathway yields the final 3,4-diaminobenzamide (B1628765) derivative.

Expedited and Green Chemistry Approaches

In an effort to develop more efficient, cost-effective, and environmentally friendly synthetic methods, researchers have adapted conventional routes using modern technologies.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, offering significant advantages over conventional heating methods. The multi-step synthesis of 3,4-diaminobenzoic acid from 4-aminobenzoic acid has been significantly optimized using microwave-assisted protocols. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Times

| Synthesis Step | Conventional Heating Time | Microwave-Assisted Time |

|---|---|---|

| Nitration | >1 hour | 3 minutes researchgate.net |

| Hydrolysis | >1 hour | 5 minutes nih.govresearchgate.net |

| Reduction | >1 hour | 5 minutes nih.govresearchgate.net |

| Total (approx.) | ~6 hours researchgate.net | ~1 hour researchgate.net |

Hydrothermal Synthesis for Quinoxaline (B1680401) Carboxylic Acids Utilizing 3,4-Diaminobenzoic Acid

Hydrothermal synthesis (HTS) has emerged as a powerful technique for the creation of 2,3-diarylquinoxaline carboxylic acids from the reaction of 3,4-diaminobenzoic acid and various 1,2-diarylketones. This method utilizes high-temperature water (HTW), typically between 150–230 °C, as the reaction medium, offering a sustainable alternative to conventional synthesis routes that often rely on volatile organic solvents, potent acids, or toxic catalysts. guidechem.comresearchgate.netgoogle.com Reactions are generally rapid, with completion times ranging from 5 to 30 minutes. guidechem.comresearchgate.net

A significant challenge in this process is the tendency of aromatic carboxylic acids to undergo decarboxylation at elevated temperatures in water, leading to the formation of decarboxylated quinoxalines as side products. guidechem.comresearchgate.net Detailed studies have focused on optimizing reaction parameters to minimize this side reaction. For instance, the reaction between 3,4-diaminobenzoic acid and 4,4′-dimethoxybenzil at 150 °C for 60 minutes in a 5% acetic acid solution yields the desired product in 86% with minimal decarboxylation. nycu.edu.tw

To completely prevent decarboxylation, structural analogues of 3,4-diaminobenzoic acid can be employed. guidechem.comgoogle.com Research has demonstrated that methyl 3,4-diaminobenzoate (B8644857) and di-Boc-protected 3,4-diaminobenzoic acid can be used as starting materials. researchgate.netnycu.edu.tw These precursors undergo in-situ ester hydrolysis or deprotection under hydrothermal conditions, followed by condensation to form the quinoxaline carboxylic acids without the generation of decarboxylated byproducts. guidechem.comresearchgate.netgoogle.com

Table 1: Hydrothermal Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid

| Starting Material | Temperature (°C) | Time (min) | Additive | Yield (%) | Decarboxylation |

|---|---|---|---|---|---|

| 3,4-Diaminobenzoic acid | 150 | 60 | 5% HOAc | 86 | Minimal |

| Methyl 3,4-diaminobenzoate | 230 | 180 | None | 77 | None |

Green Chemistry Principles in Derivative Synthesis

The synthesis of 3,4-diaminobenzoic acid and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency. Traditional chemical production of aminobenzoic acids often involves multiple steps using petroleum-based precursors under harsh conditions, contributing to environmental pollution. google.com

Hydrothermal synthesis of quinoxalines, as described previously, is a prime example of a green methodology. It uses water as a benign solvent, eliminating the need for volatile organic compounds and toxic catalysts. nycu.edu.twsmolecule.com This method is simple, fast, and produces high yields, making it an environmentally friendly alternative to classical syntheses. smolecule.com

Formation of Hydrochloride and Related Molecular Salts

The formation of salts, particularly hydrochloride salts, is a common and crucial step in the purification, stabilization, and handling of amine-containing compounds like 3,4-diaminobenzoic acid. The basic amino groups on the aromatic ring readily react with strong acids to form stable, crystalline salts.

Synthesis of 3,4-Diaminobenzoic Acid Dihydrochloride (B599025)

The synthesis of 3,4-diaminobenzoic acid dihydrochloride is achieved through the straightforward acid-base reaction between 3,4-diaminobenzoic acid and hydrochloric acid. In practice, this is often integrated into the purification process of the parent compound. Crude 3,4-diaminobenzoic acid can be dissolved in hydrochloric acid, which converts the amine groups into their protonated ammonium chloride forms (-NH₃⁺Cl⁻). guidechem.comgoogle.com This increases the compound's solubility in the aqueous medium, allowing for the removal of insoluble impurities via filtration. Subsequent cooling or adjustment of pH allows for the crystallization of the purified product. guidechem.com While both amino groups are basic, the formation of a stable, isolated dihydrochloride salt involves protonating both the 3- and 4-position amino groups.

Crystallization and Isolation of 2-Amino-5-carboxyanilinium Chloride, Bromide, and Nitrate (B79036) Monohydrate Salts

Detailed crystallographic studies have been performed on the molecular salts formed between 3,4-diaminobenzoic acid and various strong acids. nih.gov These studies reveal the formation of the 2-amino-5-carboxyanilinium cation, where protonation occurs specifically at the nitrogen atom meta to the carboxylic acid group (N1). nih.gov The syntheses and crystal structures of the chloride, bromide, and nitrate salts have been described. nih.gov

The formation of these salts involves the proton transfer from a strong acid (like HCl, HBr, or HNO₃) to the carboxylate group of the zwitterionic form of 3,4-diaminobenzoic acid, which is presumed to exist in solution. nih.gov This results in a neutral carboxylic acid group (-COOH) while the meta-amino group remains protonated, yielding the C₇H₉N₂O₂⁺ cation. nih.gov

The resulting salts exhibit distinct crystal packing motifs driven by extensive hydrogen bonding:

Chloride Salt (C₇H₉N₂O₂⁺·Cl⁻): The crystal structure features carboxylic acid inversion dimers linked by O—H⋯O hydrogen bonds. Each N—H group also forms a hydrogen bond with a chloride ion, creating undulating layers of chloride ions bridged by the organic dimers into a three-dimensional network. nih.gov

Nitrate Monohydrate Salt (C₇H₉N₂O₂⁺·NO₃⁻·H₂O): This structure displays a more complex network of intermolecular interactions, including O—H⋯O, N—H⋯O, and several other links involving the nitrate ion and the water molecule of crystallization. nih.gov

Table 2: Summary of 2-Amino-5-carboxyanilinium Salts

| Salt | Formula | Key Structural Feature |

|---|---|---|

| Chloride | C₇H₉N₂O₂⁺·Cl⁻ | Carboxylic acid inversion dimers forming a 3D network with Cl⁻ ions. nih.gov |

| Bromide | C₇H₉N₂O₂⁺·Br⁻ | Alternating layers of Br⁻ ions and organic cations. nih.gov |

Derivatization and Functionalization Strategies

Synthesis of Benzotriazole (B28993) Derivatives from 3,4-Diaminobenzoic Acid

The synthesis of benzotriazole derivatives from ortho-phenylenediamines is a well-established transformation in organic chemistry. This reaction, when applied to 3,4-diaminobenzoic acid, yields benzotriazole-5-carboxylic acid, a compound that retains the carboxylic acid group for further functionalization.

The primary method for this conversion is through diazotization of one of the amino groups, followed by an intramolecular cyclization. The reaction typically involves treating 3,4-diaminobenzoic acid with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and an acid such as acetic acid or hydrochloric acid. nih.govsemanticscholar.org

The mechanism begins with the protonation of nitrous acid, which then reacts with one of the amino groups of the 3,4-diaminobenzoic acid to form a diazonium salt. bas.bg This intermediate is unstable and readily undergoes an intramolecular cyclization, where the remaining free amino group attacks the diazonium group. enpress-publisher.com Subsequent deprotonation leads to the formation of the stable, aromatic benzotriazole ring. bas.bg This reaction is generally not reversible due to the high stability of the benzotriazole product. bas.bg

A specific procedure for the synthesis of benzotriazole-5-carboxylic acid involves making a suspension of 3,4-diaminobenzoic acid in glacial acetic acid. A solution of sodium nitrite in water is then added to this suspension. The reaction is exothermic, and after a period of stirring, the product can be collected by filtration. arabjchem.org

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Diaminobenzoic acid | Sodium nitrite (NaNO₂) | Glacial acetic acid, Water | 30 min | 88% | arabjchem.org |

Synthesis of Benzimidazole-Based Architectures

Benzimidazoles are a significant class of heterocyclic compounds, and 3,4-diaminobenzoic acid is a key precursor for synthesizing those that bear a carboxylic acid group at the 5-position. This allows for the incorporation of the benzimidazole (B57391) scaffold into larger molecules like polyamides designed for specific DNA sequence recognition.

The most direct method for synthesizing 2-substituted benzimidazoles is the condensation of an ortho-phenylenediamine with an aldehyde or ketone. nih.govsemanticscholar.org When 3,4-diaminobenzoic acid or its corresponding methyl ester (methyl 3,4-diaminobenzoate) is used, the reaction yields 2-substituted-3H-benzimidazole-5-carboxylic acid or its ester. bas.bg

The reaction involves the initial formation of a Schiff base between one of the amino groups of the diaminobenzoic acid and the carbonyl group of the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is a dehydration or oxidation (air oxidation) to form the aromatic benzimidazole ring.

Various reaction conditions have been developed to facilitate this condensation. One approach involves heating the reactants in nitrobenzene. bas.bg Another effective method utilizes dimethyl sulfoxide (B87167) (DMSO) as the solvent at elevated temperatures. bas.bg A different strategy employs sodium metabisulfite (B1197395) (Na₂S₂O₅) in N,N-dimethylacetamide (DMA) to promote the reaction. arabjchem.org

| Starting Material | Aldehyde | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl 3,4-diaminobenzoate (B8644857) | Aryl/Heteroaryl aldehydes | Nitrobenzene, 150-155 °C, 16 h | 44-88% | bas.bg |

| Methyl 3,4-diaminobenzoate | Aryl/Heteroaryl aldehydes | DMSO, 120-125 °C, 12 h | Low to good yields | bas.bg |

| 3,4-Diaminobenzoic acid or its methyl ester | Various aldehydes | Na₂S₂O₅, N,N-Dimethylacetamide, 100 °C, 6.5-12 h | Not specified | arabjchem.org |

An alternative to the direct condensation method is the oxidative coupling or condensation of 3,4-diaminobenzoic acid with aldehydes. This approach often utilizes a catalyst to facilitate the oxidative cyclization step. One documented method involves the use of a cupric ion (Cu²⁺) as the oxidant. In this process, 2-aryl-benzimidazole-5(6)-carboxylic acids were prepared through the oxidative condensation of 3,4-diaminobenzoic acid and various aromatic aldehydes in the presence of a copper salt. researcher.liferesearchgate.net This method provides an efficient route to the desired benzimidazole derivatives under oxidative conditions.

The carboxylic acid group on the benzimidazole scaffold, derived from 3,4-diaminobenzoic acid, is a key handle for further functionalization. The benzimidazole-5-carboxylic acids can be readily converted into esters and amides, which are important functionalities in medicinal chemistry and materials science.

Esterification: The synthesis of benzimidazole-5-carboxylic acid esters is often achieved by performing the initial condensation reaction with the methyl or ethyl ester of 3,4-diaminobenzoic acid. bas.bg Alternatively, the benzimidazole-5-carboxylic acid can be esterified using standard methods, such as reaction with an alcohol under acidic conditions.

Hydrolysis: The reverse reaction, the hydrolysis of benzimidazole-5-carboxylic acid esters to the corresponding carboxylic acids, is a crucial step. This is typically accomplished by heating the ester in an aqueous solution of a base, such as sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid product. bas.bg Yields for this hydrolysis step are generally good to high (64-93%). bas.bg

Amide Formation: The formation of carboxamides from benzimidazole-5-carboxylic acids can be achieved through standard peptide coupling procedures. The carboxylic acid is first activated, for example with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with an amine to form the amide bond. This strategy is employed in the synthesis of complex molecules where the benzimidazole unit is linked to other fragments, such as amino acids. nih.gov

Formation of Quinoxaline (B1680401) Scaffolds

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds that can be synthesized from 3,4-diaminobenzoic acid. The reaction involves the condensation of the ortho-diamine with a 1,2-dicarbonyl compound.

The reaction of 3,4-diaminobenzoic acid with 1,2-diarylketones, such as benzil (B1666583) and its derivatives, leads to the formation of 2,3-diarylquinoxaline-6-carboxylic acids. This transformation provides a direct route to highly substituted quinoxalines bearing a carboxylic acid group for further modification.

A particularly effective and environmentally conscious method for this synthesis is the use of high-temperature water (hydrothermal synthesis). This approach avoids the need for volatile organic solvents and strong acid catalysts. thieme-connect.com The reaction proceeds by heating a mixture of the 1,2-diarylketone and 3,4-diaminobenzoic acid in water at temperatures ranging from 150–230 °C for short reaction times (5–30 minutes). thieme-connect.com The inherent acidity of the carboxylic acid group on the 3,4-diaminobenzoic acid is often sufficient to catalyze the condensation reaction at higher temperatures (e.g., 230 °C). uni-konstanz.de

A notable side reaction in this process is the decarboxylation of the starting material or the quinoxaline product, which leads to the formation of the corresponding 2,3-diarylquinoxaline. thieme-connect.com The extent of this side reaction can be minimized by carefully controlling the reaction parameters, such as temperature and time. uni-konstanz.de

| 1,2-Diarylketone | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Benzil | 150 °C | 30 min | 98% | thieme-connect.com |

| 4,4'-Difluorobenzil | 150 °C | 30 min | 97% | thieme-connect.com |

| 4,4'-Dichlorobenzil | 150 °C | 30 min | 70% | thieme-connect.com |

| 4,4'-Dibromobenzil | 150 °C | 30 min | 65% | thieme-connect.com |

| 4,4'-Dimethoxybenzil | 230 °C | 10 min | 79% (plus 21% decarboxylated product) | thieme-connect.com |

Schiff Base Ligand Synthesis

The presence of two adjacent amino groups allows 3,4-diaminobenzoic acid to act as an excellent building block for the synthesis of tetradentate Schiff base ligands. These ligands are formed through the condensation reaction between the diamine and carbonyl compounds, typically aldehydes or ketones.

The condensation of 3,4-diaminobenzoic acid with two equivalents of substituted salicylaldehydes is a common method for preparing tetradentate Schiff base ligands. nih.govnih.gov The reaction involves the nucleophilic attack of the amino groups on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (azomethine) bond. nih.gov This reaction is typically carried out in a suitable solvent like ethanol (B145695). researchgate.net

The general reaction scheme is as follows: 3,4-diaminobenzoic acid + 2 Ar-CHO → 3,4-bis((E)-Ar-methylideneamino)benzoic acid + 2 H₂O

Research has demonstrated the synthesis of several such ligands using various substituted salicylaldehydes:

3,4-bis((E)-2,4-dihydroxybenzylideneamino)benzoic acid (H₃L¹): Prepared from 3,4-diaminobenzoic acid and 2,4-dihydroxybenzaldehyde. nih.gov

3,4-bis((E)-2-hydroxy-3-methoxybenzylideneamino)benzoic acid (H₃L²): Prepared from 3,4-diaminobenzoic acid and o-vanillin (2-hydroxy-3-methoxybenzaldehyde). nih.gov

3,4-bis((E)-2-hydroxybenzylideneamino)benzoic acid (H₃L³): Prepared from 3,4-diaminobenzoic acid and salicylaldehyde. nih.gov

3,4-bis((E)-5-bromo-2-hydroxybenzylideneamino)benzoic acid (H₃L⁴): Prepared from 3,4-diaminobenzoic acid and 5-bromosalicylaldehyde. nih.gov

Similarly, condensation with phthalaldehydes (e.g., o-phthalaldehyde) would involve the reaction of both aldehyde groups with primary amines. While specific examples using 3,4-diaminobenzoic acid are not detailed in the provided sources, o-phthalaldehyde (B127526) is well-known to react rapidly and chemoselectively with primary amines under physiological conditions to form stable linkages. core.ac.uk This principle allows for the synthesis of more complex macrocyclic structures or polymers when a diamine is used.

These Schiff base ligands, featuring N₂O₂ donor sets and a pendant carboxylic acid group, are highly valuable in coordination chemistry for the synthesis of metal complexes. nih.govresearchgate.net

Amino Acid Conjugation and Peptide Synthesis Applications

3,4-Diaminobenzoic acid (Dbz) serves as a crucial "safety-catch" linker in solid-phase peptide synthesis (SPPS), particularly for the preparation of C-terminally modified peptides like peptide thioesters. wikipedia.org The functionalization of Dbz with amino acids is a key step in preparing the resin for this purpose.

A highly efficient, one-step method has been developed for the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. core.ac.uk This method involves the direct coupling of a free N-Fmoc protected amino acid to the 3-amino group of 3,4-diaminobenzoic acid. The selectivity for the 3-amino group is attributed to its higher reactivity compared to the 4-amino group. core.ac.uk

The optimized reaction conditions involve using 1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) as the coupling agent. wikipedia.org Typically, reacting the Fmoc-amino acid with 1.2 equivalents of HATU and 1.3 equivalents of 3,4-diaminobenzoic acid for 60 minutes provides the best results. wikipedia.org A significant advantage of this protocol is that for most amino acids, the desired product precipitates from the reaction mixture in high purity and can be isolated by simple filtration, avoiding the need for chromatographic purification. wikipedia.org

This one-step synthesis has been successfully applied to a wide range of Fmoc-amino acids, yielding the corresponding 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid conjugates in moderate to excellent yields. core.ac.uk

Table 1: Yields for the One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-Diaminobenzoic Acids

| Fmoc-Amino Acid | Product Yield (%) |

|---|---|

| Fmoc-Phe-OH | 91% |

| Fmoc-Ala-OH | 87% |

| Fmoc-Gly-OH | 90% |

| Fmoc-Val-OH | 83% |

| Fmoc-Leu-OH | 85% |

| Fmoc-Met-OH | 94% |

| Fmoc-Asp(OtBu)-OH | 86% |

| Fmoc-Lys(Boc)-OH | 86% |

| Fmoc-Ser(tBu)-OH | 78% |

| Fmoc-Glu(OtBu)-OH | 82% |

| Fmoc-(2-naphthyl)alanine | 50% |

| N-Fmoc-6-aminohexanoic acid | 65% |

| Fmoc-His(Trt)-OH | 40% |

Data sourced from ACS Omega. wikipedia.org

The 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid building blocks synthesized in the one-step process are directly used to prepare preloaded resins for SPPS. core.ac.ukwikipedia.org The diaminobenzoate (Dbz) resin acts as an efficient safety-catch resin, which is stable during the peptide chain assembly but can be activated later for cleavage and C-terminal functionalization. wikipedia.org

The preparation involves coupling the carboxylic acid of the 3-(Fmoc-amino acid)-Dbz-OH conjugate to an appropriate solid support, such as Rink amide resin. core.ac.uk Once the first amino acid is loaded onto the Dbz linker, which is itself attached to the resin, the Fmoc protecting group is removed, and the peptide chain is elongated using standard SPPS protocols.

This approach streamlines the preparation of Dbz resins, which was previously a more cumbersome, multi-step process. core.ac.uk The ability to use crude 3-(Fmoc-proline)-Dbz-OH without purification to synthesize a pentapeptide in a moderate yield highlights the robustness of this method. The use of Dbz resin is a versatile strategy for accessing various C-terminally modified peptides, including important synthetic intermediates like peptide thioesters. wikipedia.org

Coordination Chemistry and Metallosupramolecular Systems

Ligand Properties of 3,4-Diaminobenzoic Acid (DABA)

3,4-Diaminobenzoic acid's utility in coordination chemistry is defined by the arrangement of its functional groups, which allows it to act as a flexible building block for complex supramolecular structures.

Role as a Dinitrogen Donor Ligand

The two adjacent amino groups (-NH₂) on the aromatic ring are primary sites for coordination with metal ions. In this capacity, DABA functions as a dinitrogen donor ligand. Spectroscopic evidence confirms that DABA coordinates through the nitrogen atoms of its amino groups. For instance, in the formation of oxomolybdenum(IV) complexes, Fourier-transform infrared (FTIR) spectroscopy data confirm that the 3,4-diaminobenzoic acid (referred to as DIAB in some studies) ligand is coordinated to the metal center via the amine nitrogen atoms. ajol.inforesearchgate.net This bidentate chelation, forming a stable five-membered ring with the metal ion, is a common coordination mode for ligands with ortho-diamino functionalities.

Multidentate Coordination with Transition Metals

Beyond simple chelation, DABA serves as a precursor for more complex, multidentate ligands, most notably through the formation of Schiff bases. New tetradentate Schiff base ligands can be prepared through the condensation of 3,4-diaminobenzoic acid with 2-hydroxybenzaldehyde derivatives. nih.gov These resulting ligands possess multiple donor sites (typically N₂O₂) and can form stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). nih.govresearchgate.net The formation of these multidentate Schiff base complexes highlights DABA's role as a scaffold, enabling the synthesis of intricate coordination compounds. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The versatile ligand properties of DABA have been exploited to synthesize a range of metal complexes, each with distinct structural and spectroscopic characteristics.

Palladium(II) Complexes (e.g., [Pd(DABA)Cl₂])

Oxomolybdenum(IV) Complexes

Mixed-ligand oxomolybdenum(IV) complexes incorporating 3,4-diaminobenzoic acid have been successfully synthesized and characterized. ajol.inforesearchgate.net The synthesis typically involves the reduction of a dioxomolybdenum(VI) precursor, such as [MoO₂(acac)₂], in the presence of the desired ligands, including DABA. ajol.info

These Mo(IV) complexes, which have a d² electron configuration, are found to be paramagnetic. ajol.inforesearchgate.net A comprehensive suite of analytical techniques has been used for their characterization, providing insight into their structure and bonding. ajol.inforesearchgate.net Based on spectroscopic and magnetic data, an octahedral geometry is consistently proposed for these complexes. ajol.inforesearchgate.net

| Analysis/Technique | Observation | Interpretation |

|---|---|---|

| Elemental Analysis (C.H.N.S.) | Experimental findings are consistent with the proposed chemical formula. | Confirms the stoichiometry of the complex. |

| FTIR Spectroscopy | Appearance of new bands corresponding to ν(M=O) and ν(M-N). | Confirms the presence of the oxo group and the coordination of DABA through its nitrogen atoms. |

| UV-Vis Spectroscopy | Electronic transitions are consistent with an octahedral geometry. | Provides information about the electronic structure and geometry of the complex. |

| Mass Spectroscopy | Molecular ion peak corresponds to the calculated molecular weight. | Confirms the molecular formula of the synthesized complex. |

| Magnetic Susceptibility | The complex is paramagnetic. | Consistent with the d² electronic configuration of Mo(IV). |

Oxovanadium(IV) Complexes with Schiff Bases Derived from DABA

The creation of oxovanadium(IV) complexes with Schiff bases derived from DABA is a multi-step process. First, a suitable tetradentate Schiff base ligand is synthesized, followed by complexation with a vanadium salt.

Step 1: Synthesis of the Schiff Base Ligand: New tetradentate Schiff base ligands (H₃L) are prepared by the condensation reaction of 3,4-diaminobenzoic acid with substituted 2-hydroxybenzaldehydes. nih.gov This reaction typically involves refluxing the reactants in a suitable solvent like methanol (B129727) to form the imine (-C=N-) linkages. nih.gov

Step 2: Synthesis of the Oxovanadium(IV) Complex: The resulting Schiff base ligand is then reacted with an oxovanadium(IV) salt, commonly vanadyl sulfate (B86663) (VOSO₄·xH₂O), in an alcoholic solvent. asianpubs.orgnepjol.info The mixture is often refluxed to facilitate the formation of the complex. asianpubs.org The final product can then be isolated by filtration and purified. nepjol.info

Ruthenium(II) Complexes

The coordination chemistry of 3,4-Diaminobenzoic acid (DABA) with Ruthenium(II) has been a subject of interest, leading to the synthesis of novel water-soluble complexes. researchgate.net The reaction of Ruthenium(III) chloride with 3,4-diaminobenzoic acid in an aqueous solution at a pH of 4.0-4.5, particularly when heated, results in the formation of solutions with colors ranging from amber to purple-red. nih.gov Spectrophotometric analysis indicates the formation of complexes with 1:2 and 1:3 ruthenium-to-reagent stoichiometry, while elemental analysis of the isolated solid products confirms a 1:2 reaction ratio. nih.gov

The synthesis of these complexes typically involves the reaction of a ruthenium precursor, such as cis-[Ru(DMSO)4Cl2], with 3,4-diaminobenzoic acid and a secondary ligand (L) in an appropriate solvent. The general reaction can be represented as: cis-[Ru(DMSO)4Cl2] + DABA + L → [Ru(DABA)(L)Cl2]

Detailed research findings on a series of synthesized Ruthenium(II) complexes with 3,4-diaminobenzoic acid are presented below.

| Complex | Molecular Formula | Color | Yield (%) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

| 1 | [Ru(DABA)(bpy)Cl₂]·3H₂O | Brown | 71 | 15 |

| 2 | [Ru(DABA)(phen)Cl₂]·H₂O | Brown | 75 | 13 |

| 3 | [Ru(DABA)(dppz)Cl₂] | Brown | 68 | 12 |

| 4 | [Ru(DABA)₂(acac)]Cl·2H₂O | Greenish brown | 65 | 70 |

Data sourced from Soliman et al. researchgate.net

These complexes are noted for being stable, neutral, non-hygroscopic, and soluble in water. researchgate.net

Structural Elucidation and Proposed Geometries of Metal Complexes

The structural elucidation of metal complexes involving 3,4-diaminobenzoic acid is accomplished through a combination of spectroscopic techniques and theoretical calculations. Techniques such as elemental analysis, mass spectrometry, infrared (IR) and UV-Vis spectroscopy, and magnetic susceptibility measurements are commonly employed. researchgate.net

Infrared spectroscopy provides insights into the coordination mode of the ligand. For instance, shifts in the vibrational frequencies of the amino (-NH₂) and carboxyl (-COOH) groups upon complexation can indicate their involvement in bonding with the metal center. In many cases, the 3,4-diaminobenzoic acid ligand coordinates to the metal ion through the nitrogen atoms of its two amino groups. researchgate.net

Based on the collective data from these analytical methods, geometries for the metal complexes are proposed. For the aforementioned Ruthenium(II) complexes, a distorted low-spin octahedral geometry is suggested. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), have been used to optimize the structures of these complexes, indicating bond angles around the central ruthenium atom ranging from 78.37° to 99.08°, which supports the distorted octahedral geometry. researchgate.net

For other metal ions, different geometries can be adopted. For example, complexes of Co(II), Ni(II), and Mn(II) with Schiff base ligands derived from 3,4-diaminobenzoic acid have been proposed to have octahedral structures, while a tetrahedral geometry has been suggested for a similar copper(II) complex. researchgate.net

| Metal Ion | Ligand System | Proposed Geometry | Reference |

| Ruthenium(II) | DABA and various secondary ligands | Distorted Octahedral | researchgate.net |

| Vanadium(IV/V) | DABA and acetylacetone | Square pyramidal / Octahedral | researchgate.net |

| Cobalt(II) | Schiff base of DABA | Octahedral | researchgate.net |

| Nickel(II) | Schiff base of DABA | Octahedral | researchgate.net |

| Copper(II) | Schiff base of DABA | Tetrahedral | researchgate.net |

| Manganese(II) | Schiff base of DABA | Octahedral | researchgate.net |

Mechanisms of Metal-Ligand Coordination and Hydrolysis

The coordination of 3,4-diaminobenzoic acid to a metal center is a type of ligand substitution reaction. In octahedral complexes, which are common for Ru(II), these reactions can proceed through several mechanisms, primarily dissociative (SN1), associative (SN2), or interchange pathways. dalalinstitute.comlibretexts.org In a dissociative mechanism, a ligand from the metal's coordination sphere first detaches, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. dalalinstitute.com Conversely, in an associative mechanism, the incoming ligand first attaches to the metal complex, forming a higher coordination number intermediate, from which a ligand then departs. dalalinstitute.com The specific pathway is influenced by factors such as the nature of the metal ion, the existing ligands, and the incoming ligand. libretexts.org

For 3,4-diaminobenzoic acid, coordination typically occurs via the lone pairs of electrons on the nitrogen atoms of the two adjacent amino groups, forming a stable chelate ring with the metal ion. researchgate.net

Hydrolysis is a common reaction for metal complexes in aqueous solutions, where a coordinated ligand is replaced by a water molecule (acid hydrolysis) or a hydroxide (B78521) ion (base hydrolysis). kccollege.ac.indalalinstitute.com

Acid Hydrolysis: [M-L]ⁿ⁺ + H₂O → [M-H₂O]ⁿ⁺ + L

The rate of acid hydrolysis is influenced by factors such as the charge on the complex and the strength of the metal-leaving group bond. slideshare.net A higher positive charge on the complex generally slows down the rate of a dissociative hydrolysis reaction. dalalinstitute.com

Base Hydrolysis: [M-L]ⁿ⁺ + OH⁻ → [M-OH]⁽ⁿ⁻¹⁾⁺ + L

Base hydrolysis of amine complexes, such as those that could be formed with 3,4-diaminobenzoic acid, can be significantly faster than acid hydrolysis. kccollege.ac.in A common mechanism for this is the SN1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. This pathway involves the deprotonation of a coordinated amine ligand by a hydroxide ion to form an amido-complex (the conjugate base). This conjugate base is more labile and rapidly dissociates the leaving group, followed by the rapid coordination of a water molecule, which then reprotonates to form the final hydroxo complex. kccollege.ac.indalalinstitute.com The presence of acidic protons on the coordinated amino groups of 3,4-diaminobenzoic acid makes this mechanism plausible for its complexes. dalalinstitute.com

Polymer Science and Advanced Materials Engineering

Polycondensation of 3,4-Diaminobenzoic Acid as a Monomer

Polycondensation is a primary method through which 3,4-diaminobenzoic acid is utilized to create high-performance polymers. This process involves the step-growth polymerization of the DABA monomer, leading to the formation of strong, thermally resistant polymer chains.

3,4-Diaminobenzoic acid is a key precursor for the synthesis of poly(2,5-benzimidazole) (ABPBI), a type of polybenzimidazole known for its remarkable thermal and chemical stability. acs.orgdtu.dk The synthesis is achieved through the self-polycondensation of the DABA monomer, typically in a highly acidic medium like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide/methanesulfonic acid). acs.org The reaction proceeds at elevated temperatures, where the amino and carboxylic acid groups of the DABA molecules react to form the stable benzimidazole (B57391) ring structure that constitutes the polymer backbone. dtu.dk

The resulting ABPBI polymer possesses a rigid, aromatic structure, which imparts exceptional heat resistance, with degradation temperatures often exceeding 600°C. acs.org However, this rigidity also makes ABPBI insoluble in common organic solvents, posing processing challenges. dtu.dkacs.org The choice of solvent system is critical; for instance, Eaton's reagent is less viscous than PPA, which can simplify the reaction work-up, though it may also promote side reactions leading to branching. mdpi.com

| Parameter | Description | Typical Values/Conditions | Source |

|---|---|---|---|

| Monomer | 3,4-Diaminobenzoic acid (DABA) or its hydrochloride salt | AB-type self-polycondensation | acs.orgdtic.mil |

| Solvent/Catalyst | Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅/CH₃SO₃H) | Provides acidic medium for condensation and cyclization | acs.orgdtu.dk |

| Temperature | Reaction temperature is gradually increased | 150°C to over 200°C | acs.orgdtu.dk |

| Reaction Time | Duration required for high molecular weight polymer formation | Several hours to over 24 hours | acs.orgdtu.dk |

| Product Isolation | Precipitation of the polymer from the reaction mixture | Pouring into water, followed by washing and drying | acs.orgnih.gov |

To enhance the mechanical and electrical properties of ABPBI, carbon nanotubes (CNTs) can be incorporated to form composite materials. The in-situ polymerization technique is a highly effective method for achieving uniform dispersion of CNTs within the polymer matrix. dtic.mil In this process, the polycondensation of 3,4-diaminobenzoic acid is carried out in the presence of either single-walled carbon nanotubes (SWCNT) or multi-walled carbon nanotubes (MWCNT). dtic.mil

The acidic reaction medium, such as PPA, aids in the dispersion and purification of the CNTs. dtic.milresearchgate.net As the ABPBI polymer chains form and grow around the nanotubes, it prevents their re-agglomeration, leading to a composite with a homogeneous structure. dtic.mil The resulting composite films exhibit significantly improved properties compared to the pure polymer. For instance, the tensile toughness of ABPBI-CNT composites can approach that of spider silk. dtic.mil Furthermore, the electrical conductivity sees a dramatic increase; enhancements of over 50,000 times have been reported with the inclusion of MWCNTs. dtic.mil

| Property | Neat ABPBI Film | ABPBI/SWCNT Composite | ABPBI/MWCNT Composite | Source |

|---|---|---|---|---|

| Tensile Toughness | - | ~200 MPa | ~200 MPa | dtic.mil |

| Electrical Conductivity (S/cm) | 4.81 x 10⁻⁶ | 9.10 x 10⁻⁵ | 2.53 x 10⁻¹ | dtic.mil |

| Proton Conductivity (S/cm) | Non-conducting | 0.018 | 0.017 | dtic.mil |

Design and Synthesis of Hyperbranched Polymers

Hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like structure and a large number of terminal functional groups. rsc.org They are typically synthesized in a one-pot reaction from ABₓ-type monomers, where 'A' and 'B' are functional groups that can react with each other. nih.gov While the 3,5-isomer of diaminobenzoic acid is a classic AB₂ monomer for synthesizing hyperbranched polyamides, derivatives of 3,4-DABA can also be conceptualized for creating unique polymer architectures. vot.pl

The synthesis of complex polymer structures containing multiple heterocyclic rings, such as quinoxaline (B1680401) and benzoxazole (B165842), can be achieved using tailored monomers. While direct synthesis from 3,4-DABA is not widely documented, its derivative monomers can be designed for this purpose. Quinoxaline polymers are known for their chemical stability and are often synthesized through the condensation reaction of an aromatic diamine with a dicarbonyl compound. researchgate.netnih.gov Benzoxazole polymers are noted for their high thermal resistance. By creating a derivative of DABA that incorporates precursors for both quinoxaline and benzoxazole formation within an ABₓ structure, it is possible to construct hyperbranched polymers with a combination of these properties. Such materials are of interest for applications in electronics and high-performance films.

A key feature of hyperbranched polymers is the high density of functional groups at the chain ends. rsc.org These groups can be chemically modified to tailor the polymer's properties, such as solubility, reactivity, and compatibility with other materials. researchgate.net For hyperbranched polymers derived from an aminobenzoic acid monomer, the terminal groups would typically be amino or carboxylic acid functionalities.

Common modification strategies include:

Esterification or Amidation: Carboxylic acid end-groups can be reacted with alcohols or amines to alter polarity and solubility.

Acylation: Amino end-groups can be acylated to introduce different functional moieties.

Grafting: Linear polymer chains can be grown from the terminal groups of the hyperbranched core, creating complex architectures like star or core-shell polymers. researchgate.net

These modifications allow for precise control over the final material properties, making hyperbranched polymers highly versatile for applications ranging from coatings and additives to drug delivery systems. pageplace.demdpi.com

Development of Bio-Based Terpolymers

There is a growing demand for high-performance plastics derived from renewable resources to reduce reliance on fossil fuels. researchgate.net Bio-based monomers, often produced through microbial fermentation, can be used to synthesize advanced polymers. nih.govd-nb.info 3,4-Diaminobenzoic acid itself has been identified as a potential bio-based monomer, opening the door for creating sustainable versions of high-performance polymers like PBI. acs.orgacs.org

A terpolymer is a polymer consisting of three distinct monomer units. By combining a bio-based monomer like DABA with two other monomers (which could also be bio-based, such as succinic acid or derivatives of 4-aminocinnamic acid), novel bio-based terpolymers can be developed. researchgate.netd-nb.inforesearchgate.net The incorporation of a third monomer allows for fine-tuning of the polymer's properties, such as flexibility, processability, and thermal characteristics, which may be limited in a homopolymer like ABPBI. This approach could lead to the creation of more sustainable and versatile materials for a wide range of applications, from automotive components to electronics. researchgate.net

Stepwise Polycondensation with Other Aminobenzoic Acid Derivatives (e.g., 3-Amino-4-hydroxylbenzoic acid, 4-Aminobenzoic acid)

The properties of polymers derived from 3,4-diaminobenzoic acid can be systematically modified through stepwise polycondensation with other aminobenzoic acid derivatives. This approach allows for the creation of copolymers with tailored characteristics by incorporating different structural units into the polymer chain.

For instance, DABA can be copolymerized with 4-aminobenzoic acid (PABA) and 3-aminobenzoic acid (MABA) in a polyphosphoric acid (PPA) medium. mdpi.comresearchgate.net The precursor monomers are often prepared in their hydrochloride form to prevent the oxidation of the amino groups as the reaction temperature increases. researchgate.net The distinct reactivity of the amino groups in DABA compared to the single amino groups in PABA and MABA can influence the cyclization process of the imidazole (B134444) ring, potentially leading to a reduction in the final polymer's molecular weight. mdpi.comresearchgate.net

Copolymerization of DABA with a small amount of aminobenzoic acid (ABA) has been shown to dramatically increase the degradation temperatures of the resulting films to over 740°C. researchgate.net This significant enhancement in thermal stability is attributed to the strengthening of interchain hydrogen bonds between the aromatic imidazole rings, a direct result of incorporating the ABA units. researchgate.net

Incorporation of Aramids into Polybenzimidazoles for Enhanced Properties

Polybenzimidazoles (PBIs), known for their exceptional thermal stability, often exhibit limitations in their mechanical properties, specifically tensile strength, due to their rigid molecular structure. nih.govnih.gov To address this, researchers have focused on incorporating aramid components into the PBI backbone to enhance flexibility and toughness. nih.govnih.gov

Interestingly, the appropriate incorporation of these aromatic polyamide components not only enhances mechanical performance but can also improve thermal stability. Studies have shown that adding 20 mol% of MA or 15 mol% of PA can increase thermal degradation temperatures by more than 30°C. nih.govnih.gov However, an excessive amount of aramid content can have a detrimental effect, leading to a decrease in the copolymer's thermal stability. nih.gov This is because the aliphatic character of the aramids can compromise the integrity of the molecular chain at very high temperatures. nih.gov

Structure-Property Relationships in DABA-Derived Polymers

The macroscopic properties of polymers synthesized using 3,4-diaminobenzoic acid are intrinsically linked to their molecular structure. Key factors such as monomer reactivity, the nature of the aromatic and heterocyclic rings, and intermolecular forces like hydrogen bonding play a crucial role in determining the polymer's molecular weight, solubility, rigidity, and thermal stability.

Influence of Monomer Reactivity on Polymer Molecular Weight and Solubility

The reactivity of the monomers used in polymerization is a critical factor that governs the molecular weight and, consequently, the solubility of the resulting polymer. The 3,4-diaminobenzoic acid monomer possesses highly reactive amino groups. mdpi.comresearchgate.net During polymerization, the cooperation of these amino groups leads to the formation of copolymers with substantial molecular weight. mdpi.comresearchgate.net This high molecular weight, combined with the rigid polymer backbone, results in strong intermolecular forces, causing a notable lack of solubility in most conventional organic solvents; these polymers are typically only soluble in strong acids like polyphosphoric acid or methanesulfonic acid. mdpi.comresearchgate.netresearchgate.net

Effect of Aromatic and Heterocyclic Rings on Polymer Rigidity and Solubility

The structure of polybenzimidazoles derived from DABA is characterized by a backbone containing both aromatic benzene (B151609) rings and heterocyclic imidazole rings. mdpi.comnih.gov This high degree of aromaticity and the inherent rigidity of these ring structures are primary contributors to the polymer's key characteristics. nih.govnih.gov

The aromatic and heterocyclic rings create a stiff, planar molecular architecture that severely restricts segmental rotation. nih.gov This pronounced rigidity leads to several important properties:

High Thermal Stability: The stable ring structures require a large amount of energy to undergo thermal degradation. nih.gov

Poor Solubility: The rigid chains can pack efficiently, leading to strong intermolecular attractions that are difficult for solvents to overcome. mdpi.com This explains why DABA-derived polymers are generally insoluble in common solvents. mdpi.comresearchgate.net

Mechanical Properties: While rigidity contributes to thermal stability, it can also lead to brittleness. The incorporation of more flexible aramid units, which have a non-aromatic component, can impart greater flexibility to the copolymer backbone, thereby enhancing elongation and toughness. researchgate.netnih.gov

Correlation between Hydrogen Bonding and Thermal Stability in Terpolymers

Hydrogen bonding plays a significant role in the thermal stability of copolymers and terpolymers derived from 3,4-diaminobenzoic acid. In copolymers of DABA and aminobenzoic acid (ABA), the incorporation of ABA units has been shown to strengthen the interchain hydrogen bonds between the aromatic imidazole rings. researchgate.net This enhanced intermolecular interaction increases the energy required to break the polymer chains apart, resulting in a dramatic increase in the thermal degradation temperature of the material. researchgate.net

Theoretical and Spectroscopic Characterization Studies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and interpret the properties of 3,4-Diaminobenzoic acid. Various theoretical models are utilized to explore its electronic transitions, intermolecular interactions, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of aminobenzoic acid, DFT calculations, often using the B3LYP method with various basis sets, are employed to determine structure, thermodynamic properties, and vibrational characteristics. researchgate.net These calculations can predict the total dipole moments of different conformers, revealing their relative polarities. researchgate.net

Natural Bond Orbital (NBO) analysis, performed through DFT, provides information about intramolecular charge transfer and the stabilization of the molecular system. This analysis is crucial for understanding the interactions between electron donors and acceptors within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is utilized to analyze the electronic transitions observed in UV-Vis spectra. rsc.org By correlating theoretical calculations with experimental data, the nature of these transitions, such as π → π* or n → π*, can be determined. rsc.org For aminobenzoic acid derivatives, TD-DFT helps in assigning the long-wavelength absorption bands to intramolecular charge transfer processes. rsc.org This method provides a detailed understanding of the molecular orbitals involved in the electronic excitations. rsc.org

Molecular modeling techniques are essential for studying the non-covalent interactions that govern the formation of supramolecular assemblies. mdpi.com In the solid state, molecules like 3,4-Diaminobenzoic acid can form complex structures stabilized by hydrogen bonding, π–π stacking, and other van der Waals forces. mdpi.commdpi.com Computational modeling, often using DFT with dispersion corrections (like B3LYP-D3), helps in understanding the geometry and stability of these interactions. mdpi.com The study of intermolecular interactions is critical for crystal engineering and understanding the solid-state properties of the compound. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key experimental technique for the structural confirmation and analysis of functional groups in 3,4-Diaminobenzoic acid.

The FT-IR spectrum of 3,4-Diaminobenzoic acid provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to its various functional groups. nih.gov The presence of amino (-NH2), carboxylic acid (-COOH), and benzene (B151609) ring structures gives rise to distinct vibrational modes.

Experimental FT-IR spectra are often compared with theoretical spectra generated from DFT calculations to achieve a complete assignment of the vibrational modes. nih.gov This combined approach allows for a detailed analysis of the molecule's vibrational behavior and confirms its structural integrity. nih.gov The FT-IR spectra can also provide evidence of intermolecular interactions, such as hydrogen bonding, through shifts in the characteristic vibrational frequencies. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for Aminobenzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Stretching | 3500-3300 |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 |

| C=C (Aromatic Ring) | Stretching | 1600-1450 |

| C-N (Amine) | Stretching | 1340-1250 |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 |

Note: The exact wavenumbers can vary depending on the specific molecular environment and intermolecular interactions.

Fourier Transform Raman Spectroscopy and Spectrogram Construction

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, typically from a laser, where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule's bonds. For 3,4-Diaminobenzoic acid, the FT-Raman spectrum has been recorded in the solid phase. nih.gov

The construction of a theoretical spectrogram is a key step in interpreting the experimental data. This process involves using quantum chemical calculations, such as those based on Density Functional Theory (DFT), to model the molecule's geometry and predict its vibrational frequencies. nih.gov These calculated frequencies are then compared with the experimental spectrum, allowing for a detailed and accurate assignment of the observed Raman bands. nih.gov Theoretical spectrograms for 3,4-Diaminobenzoic acid have been successfully constructed and used to aid in the analysis of its vibrational modes. nih.gov

Assignment of Vibrational Wavenumbers to Normal Modes

The assignment of vibrational wavenumbers involves correlating each peak in the Raman spectrum to a specific molecular motion, or normal mode. This is achieved by comparing the experimental spectrum with theoretically calculated values. nih.gov For 3,4-Diaminobenzoic acid, a detailed analysis has been performed where the observed vibrational wavenumbers were assigned to different normal modes of the molecule. nih.gov Most of these assignments fall within the expected frequency ranges for the specific functional groups present in the molecule. nih.gov

Key vibrational modes for 3,4-Diaminobenzoic acid hydrochloride include the stretching and bending of the N-H bonds in the amino groups, the C=O and O-H vibrations of the carboxylic acid group, and various stretching and bending modes of the aromatic ring.

Interactive Table: Assignment of Key Vibrational Modes for 3,4-Diaminobenzoic Acid Note: The following table represents typical wavenumber assignments for the functional groups found in 3,4-Diaminobenzoic acid. Detailed assignments for the compound have been performed through quantum chemical calculations. nih.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| Symmetric N-H Stretch | Amino (-NH₂) | 3300 - 3500 |

| Asymmetric N-H Stretch | Amino (-NH₂) | 3400 - 3500 |

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 (broad) |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C=O Stretch | Carboxylic Acid (-COOH) | 1680 - 1710 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR for Structural Elucidation of Compounds and Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within a molecule.

In the ¹H NMR spectrum of 3,4-Diaminobenzoic acid dihydrochloride (B599025) (3,4-DABA·2HCl), the aromatic proton signals typically appear in the region between 6.4 and 7.2 ppm. researchgate.net The formation of the hydrochloride salt significantly affects the chemical shift of the carboxylic acid proton, which appears as a distinct peak between 11.6 and 11.8 ppm. researchgate.net For derivatives of 3,4-Diaminobenzoic acid analyzed in Dimethyl sulfoxide-d₆ (DMSO-d₆), the protons of the amino groups (-NH₂) can be observed around 5.6 ppm, while the aromatic protons show distinct signals, for example, at 6.70 ppm and 7.52 ppm. nih.gov

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. For derivatives of 3,4-Diaminobenzoic acid, characteristic peaks are observed for the carboxylic acid carbon (around 167.3 ppm), the carbons bonded to the amino groups (around 147.1 ppm), and the other aromatic carbons, which appear in the 114-122 ppm range. nih.gov This data is crucial for confirming the connectivity and substitution pattern of the benzene ring.

Interactive Table: ¹H NMR Chemical Shifts for 3,4-Diaminobenzoic Acid Derivatives Solvent: DMSO-d₆ nih.gov

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-OH) | ~12.17 | Singlet |

| Aromatic (CH) | ~7.52 | Doublet of doublets |

| Aromatic (CH) | ~6.70 | Doublet |

| Amino (-NH₂) | ~5.68 | Singlet |

Interactive Table: ¹³C NMR Chemical Shifts for 3,4-Diaminobenzoic Acid Derivatives Solvent: DMSO-d₆ nih.gov

| Carbon Type | Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 167.3 |

| Aromatic (C-NH₂) | 147.1 |

| Aromatic (CH) | 121.4 |

| Aromatic (CH) | 117.3 |

| Aromatic (CH) | 114.1 |

Electronic Absorption Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions and Optical Band Gaps

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. uzh.ch Molecules containing conjugated π systems, known as chromophores, absorb light to promote electrons from a lower energy molecular orbital to a higher energy one. libretexts.org Common transitions include π → π* and n → π*. uzh.ch

The 3,4-Diaminobenzoic acid structure, with its aromatic ring, amino groups, and carboxylic acid group, contains a conjugated system that absorbs UV radiation. Studies on esters of 3,4-Diaminobenzoic acid show a characteristic absorption maximum (λmax) at 277.5 nm. google.com This absorption is attributed to π → π* electronic transitions within the benzene ring and associated functional groups. Another strong absorption is often observed at shorter wavelengths, around 237.5 nm for the ester derivatives. google.com

The optical band gap (E_g), which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be estimated from the onset of the absorption band in the UV-Vis spectrum. This parameter is crucial for understanding the electronic and optical properties of materials, though specific optical band gap values for this compound are not detailed in the surveyed literature.

X-ray Crystallography

Determination of Crystal Structures and Unit Cell Parameters

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using single-crystal X-ray diffraction. This technique provides fundamental information about the compound's structure, including the dimensions of the unit cell—the basic repeating block of the crystal lattice. While specific crystallographic data for this compound is not detailed in the available research, the methodology can be understood from studies on related aromatic amino acids.

For instance, the analysis of a related compound, 3,5-diaminobenzoic acid, revealed its crystal system and unit cell parameters. researchgate.net Such a study typically involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of the unit cell parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters define the size and shape of the unit cell. The compound 3,5-diaminobenzoic acid was found to crystallize in the monoclinic P21/c space group. researchgate.net

A similar experimental approach would be employed for this compound to determine its unique crystal structure and unit cell dimensions. This data is the foundation for understanding the compound's solid-state properties.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 9.150(2) | researchgate.net |

| b (Å) | 4.886(2) | researchgate.net |

| c (Å) | 15.763(3) | researchgate.net |

| β (°) | 98.56(3) | researchgate.net |

Analysis of Crystal Packing Motifs and Hydrogen Bonding Networks

Crystal packing analysis examines how individual molecules are arranged within the crystal lattice. This arrangement is primarily governed by intermolecular forces, with hydrogen bonding playing a crucial role, particularly in molecules containing amine and carboxylic acid groups. nih.gov In the solid state, these interactions dictate the material's stability and physical properties.

For aromatic acids and amines, hydrogen bonds between the carboxylic acid's hydroxyl group (donor) and a neighboring molecule's oxygen or nitrogen atom (acceptor), as well as between the amino group's hydrogen (donor) and an electronegative atom, are common. researchgate.net In the case of this compound, the presence of the carboxylic acid group, two amino groups, and the chloride counter-ion creates a high potential for extensive and complex hydrogen bonding networks. These networks can involve both intra- and intermolecular hydrogen bonds, leading to the formation of specific, repeating patterns or motifs, such as chains, sheets, or three-dimensional frameworks. nih.gov For example, carboxylic acids frequently form centrosymmetric dimers through O–H⋯O hydrogen bonds. researchgate.net The analysis of these networks is critical for understanding the supramolecular structure of the compound.

Hirshfeld Surface and Fingerprint Plot Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. doi.orgnih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.

The analysis generates several key outputs:

d_norm surface : This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. nih.gov Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, where the distance between interacting atoms is shorter than the sum of their van der Waals radii. doi.orgnih.gov

For this compound, a Hirshfeld analysis would elucidate the specific nature and prevalence of its intermolecular interactions, quantifying the importance of hydrogen bonds involving the amino and carboxyl groups, as well as contacts involving the aromatic ring and the chloride ion.

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 42.7 | nih.gov |

| C···H/H···C | 40.0 | nih.gov |

| O···H/H···O | 12.3 | nih.gov |

| C···C | 2.1 | nih.gov |

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox (reduction-oxidation) properties of a chemical species. nih.gov The method involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the potentials at which the analyte is oxidized or reduced.

For this compound, CV can be used to determine its oxidation and reduction potentials. The presence of the electron-donating amino groups and the aromatic ring makes the compound susceptible to oxidation. The voltammogram would show characteristic anodic (oxidation) and cathodic (reduction) peaks, the potentials of which are indicative of the compound's redox activity. nih.gov The compound is known to act as a redox label, which implies it has well-defined electrochemical behavior suitable for detection purposes. chemicalbook.comchemicalbook.com Parameters obtained from a CV experiment, such as the anodic peak potential (Epa) and cathodic peak potential (Epc), are crucial for understanding its electron transfer capabilities. nih.gov

| Parameter | Description |

|---|---|

| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current is observed. |

| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current is observed. |

| Anodic Peak Current (Ipa) | The maximum current measured during the oxidation scan. |

| Cathodic Peak Current (Ipc) | The maximum current measured during the reduction scan. |

Electrochemical Impedance Spectroscopy (EIS) for Surface Modification Characterization

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to probe the properties of electrode-electrolyte interfaces. It is particularly valuable for characterizing the modification of an electrode surface, for instance, when a molecule like this compound is attached to an electrode to create a sensor. mdpi.com EIS works by applying a small sinusoidal AC potential to the electrode and measuring the resulting current response over a wide range of frequencies.

The data is often presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part. scielo.br A key parameter derived from this plot is the charge-transfer resistance (Rct), which is represented by the diameter of a semicircle in the plot. scielo.brresearchgate.net When a bare electrode is modified with a layer of molecules, this layer typically hinders the transfer of electrons between the electrode and a redox probe in the solution, leading to an increase in Rct. researchgate.netresearchgate.net By comparing the EIS spectra before and after modification, one can confirm the successful immobilization of the compound on the surface and characterize the properties of the resulting layer. researchgate.net

| Electrode State | Expected Charge-Transfer Resistance (Rct) | Interpretation |

|---|---|---|

| Bare Electrode | Low | Fast electron transfer at the surface. researchgate.net |

| Modified Electrode | High | The molecular layer blocks or slows electron transfer, indicating successful surface coverage. researchgate.net |

Advanced Research Applications in Materials and Chemistry

Optoelectronic Materials Development

The exploration of new materials for optoelectronic devices is a burgeoning field of research, and derivatives of diaminobenzoic acid are emerging as promising candidates. While direct applications of 3,4-Diaminobenzoic acid hydrochloride are still under investigation, related compounds have demonstrated significant potential in enhancing the performance of devices like perovskite solar cells (PSCs).

Furthermore, 3,4-Diaminobenzoic acid can serve as a ligand in the synthesis of luminescent metal-organic frameworks (MOFs). nih.govrsc.org MOFs are crystalline materials with tunable optical properties, making them suitable for applications in light-emitting diodes (LEDs), sensors, and other optoelectronic devices. rsc.orgtaylorfrancis.com The luminescence in these MOFs can originate from the organic ligands, metal ions, or guest molecules, and can be engineered for specific applications. nih.gov

Fluorescence Sensing Mechanisms (Non-Biological)

The inherent fluorescence of aromatic compounds and their derivatives makes them attractive for the development of chemical sensors. While research on 3,5-diaminobenzoic acid has shown its utility as a fluorescent probe, the principles are applicable to the 3,4-isomer. The fluorescence of these molecules can be quenched or enhanced in the presence of specific analytes, forming the basis of a sensing mechanism.

One prominent application is in the detection of nitroaromatic compounds, which are often pollutants and components of explosives. nih.govmaterialsciencejournal.org The electron-rich nature of diaminobenzoic acid can lead to a charge-transfer interaction with electron-deficient nitroaromatics, resulting in fluorescence quenching. nih.gov This phenomenon, often analyzed using the Stern-Volmer relationship, provides a sensitive method for detecting trace amounts of these hazardous materials. researchgate.net

Moreover, derivatives of diaminobenzoic acid can be incorporated into fluorescent probes for the detection of metal ions. nih.govbohrium.com The amino and carboxylate groups can act as binding sites for metal ions. nih.gov Upon coordination, the fluorescence properties of the molecule can change significantly due to mechanisms such as chelation-enhanced fluorescence (CHEF), chelation-enhanced quenching (CHEQ), or intramolecular charge transfer (ICT). nih.gov The specificity and sensitivity of these probes can be tuned by modifying the molecular structure. nih.gov

| Sensing Application | Analyte Type | Potential Mechanism | Key Feature |

| Nitroaromatic Detection | Explosives, Pollutants | Fluorescence Quenching | High sensitivity to electron-deficient compounds |

| Metal Ion Detection | Environmental Contaminants | Chelation-Enhanced Fluorescence/Quenching | Specificity based on ligand design |

Electrochemical Sensing and Detection Platforms

The electrochemical properties of this compound lend themselves to the development of sophisticated sensing and detection platforms. Its ability to participate in redox reactions and to be integrated into conductive materials makes it a versatile component in electrochemical sensors.

3,4-Diaminobenzoic acid (DABA) can function as a redox label in electrochemical biosensors. chemicalbook.com A notable application is in the detection of single base mismatches in DNA sequences. In such systems, DABA can be attached to nanoparticles or directly to the sensing platform. The electrochemical signal generated by the oxidation or reduction of DABA provides a measurable response that can be correlated with the presence of the target analyte. This approach offers a sensitive and specific method for genetic analysis and diagnostics.

The development of bioelectronic noses and advanced biosensors often relies on the modification of electrode surfaces with materials that can specifically interact with target molecules and transduce this interaction into a measurable signal. While not yet explicitly reported in bioelectronic noses, the electropolymerization of aminobenzoic acids is a known technique for creating functional polymer films on electrode surfaces.

These polymer films can serve as a matrix for the immobilization of biorecognition elements. The electrochemical response of the modified electrode can be monitored using techniques such as electrochemical impedance spectroscopy (EIS). nih.govresearchgate.netexpresspolymlett.com EIS is a powerful tool for characterizing the interfacial properties of the electrode and for detecting binding events at the surface. nih.govresearchgate.net The integration of materials derived from 3,4-Diaminobenzoic acid could offer a stable and functional platform for the development of novel biosensors.

Catalysis by Metal Complexes Derived from DABA

The coordinating ability of the amino and carboxylate groups in 3,4-Diaminobenzoic acid makes it an excellent ligand for the synthesis of metal complexes with catalytic activity. chemijournal.com Schiff base complexes, formed by the condensation of the amino groups of DABA with aldehydes or ketones, are particularly noteworthy. chemijournal.commdpi.comnih.govmdpi.com

These Schiff base ligands can coordinate with a variety of transition metals, such as Co(II), Ni(II), Cu(II), and Zn(II), to form stable complexes. researchgate.net The steric and electronic properties of these complexes can be fine-tuned by selecting different carbonyl compounds and metal ions, which in turn influences their catalytic activity. chemijournal.com These metal complexes have shown promise as catalysts in various organic reactions. mdpi.comnih.gov The catalytic activity is often enhanced upon complexation of the Schiff base with a metal ion. chemijournal.com

| Metal Ion | Ligand Type | Potential Catalytic Application |

| Co(II) | Schiff Base | Oxidation Reactions |

| Ni(II) | Schiff Base | Coupling Reactions |

| Cu(II) | Schiff Base | Condensation Reactions |

| Zn(II) | Schiff Base | Lewis Acid Catalysis |

Polymer-Based Materials for Specialized Applications

3,4-Diaminobenzoic acid is a valuable monomer in the synthesis of high-performance polymers, particularly polyamides. nih.govnih.govrsc.orgresearchgate.net The presence of two amino groups and one carboxylic acid group allows for the formation of branched or linear polymer structures. The incorporation of the aromatic ring and the amide linkages results in polymers with desirable thermal and mechanical properties. vot.plnih.gov

The use of diaminobenzoic acid isomers can significantly affect the properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength. nih.gov For example, hyperbranched polyamides based on 3,5-diaminobenzoic acid exhibit good solubility in aprotic organic solvents and high glass transition temperatures due to the rigid amide groups and hydrogen bonding. vot.plvot.pl Similar principles apply to polymers derived from 3,4-Diaminobenzoic acid, where the specific arrangement of the functional groups influences the polymer architecture and its final properties. These polymers find applications as engineering plastics and in other areas where high thermal and mechanical stability are required. nih.gov

Pseudo-Solid Polymer Electrolytes in Lithium-Ion Batteries